(Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuran core with ethoxy, hydroxy, and methoxy substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of appropriate benzofuran derivatives with aldehydes or ketones under specific reaction conditions. Common reagents used in these reactions include acids or bases as catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the benzylidene moiety, converting it to a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, this compound could be investigated for its potential as an antioxidant, anti-inflammatory, or antimicrobial agent due to the presence of hydroxy and methoxy groups.
Medicine
In medicine, derivatives of benzofuran are often explored for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry
Industrially, this compound might be used in the development of new materials, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological activity. Generally, such compounds may interact with cellular targets like enzymes, receptors, or DNA, modulating various biochemical pathways. For instance, it might inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by inhibiting specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
6-ethoxybenzofuran: A simpler derivative with potential biological activity.
4-hydroxy-3-methoxybenzaldehyde: A related compound with antioxidant properties.
Uniqueness
(Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other benzofuran derivatives. The presence of both hydroxy and methoxy groups, along with the benzylidene moiety, could enhance its reactivity and potential therapeutic effects.
Properties
IUPAC Name |
(2Z)-6-ethoxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-22-12-5-6-13-15(10-12)23-17(18(13)20)9-11-4-7-14(19)16(8-11)21-2/h4-10,19H,3H2,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQYJIQKFGTNB-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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